Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1276125-30-4 . It has a molecular weight of 244.25 . The IUPAC name for this compound is benzyl 3-cyano-4-oxo-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12N2O3/c14-6-11-7-15 (8-12 (11)16)13 (17)18-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrolidine derivatives are known to undergo various reactions. For instance, they can be functionalized or their rings can be constructed from different precursors .Physical and Chemical Properties Analysis
This compound is an oil that can solidify . It should be stored in a refrigerator .Scientific Research Applications
Polymer Synthesis and Applications
One study explores the synthesis and polymerization of new cyclic esters containing functional groups like hydroxyl, amino, and carboxyl, which are crucial for generating hydrophilic aliphatic polyesters. These cyclic esters, including derivatives of e-caprolactone, are synthesized via the Baeyer−Villiger oxidation, with protection groups like benzyl being pivotal in the process. This research indicates the potential of such compounds in creating polymers with specific physical and chemical properties (Trollsås et al., 2000).
Electrochemical Behavior
Another study investigates the electrochemical behavior of dihydropyridines and tetrahydrobipyridines in aprotic media, revealing insights into their oxidation and reduction processes. These compounds, closely related in structure to the Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, show potential for diverse applications in electrochemistry and materials science (Trazza et al., 1982).
Photocarboxylation Reactions
Research on the carboxylation of sp3-hybridized C–H bonds with CO2 demonstrates a metal-free, visible-light-mediated process for converting benzylic C–H bonds into 2-arylpropionic acids. This process highlights the utility of photocatalysis in transforming simple organic compounds into more complex and functionally rich molecules, potentially offering a sustainable pathway for chemical synthesis (Meng et al., 2019).
Synthesis of Anti-inflammatory and Analgesic Agents
A study on the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their anti-inflammatory and analgesic activities provides insights into the medicinal chemistry applications of compounds related to this compound. Such research underscores the potential of these compounds in developing new therapeutic agents (Muchowski et al., 1985).
Coordination Polymers and Photophysical Properties
The synthesis of lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoates illustrates the application of these compounds in material science, particularly in the creation of materials with unique photophysical properties. This research points towards their potential use in optoelectronics and photovoltaics (Sivakumar et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-6-11-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUPQWMVTFXWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728931 | |
Record name | Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276125-30-4 | |
Record name | Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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